2-(Difluoromethyl)pyrimidin-4-OL
CAS No.:
Cat. No.: VC17791104
Molecular Formula: C5H4F2N2O
Molecular Weight: 146.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F2N2O |
|---|---|
| Molecular Weight | 146.09 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C5H4F2N2O/c6-4(7)5-8-2-1-3(10)9-5/h1-2,4H,(H,8,9,10) |
| Standard InChI Key | TVTPOJNMFODUAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(NC1=O)C(F)F |
Introduction
Chemical Structure and Fundamental Properties
2-(Difluoromethyl)pyrimidin-4-OL (molecular formula: C₅H₅F₂N₂O, molecular weight: 162.11 g/mol) belongs to the pyrimidine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The difluoromethyl (-CF₂H) substituent at the 2-position introduces electron-withdrawing effects, which polarize the aromatic ring and influence its electronic distribution. The hydroxyl (-OH) group at the 4-position contributes to hydrogen-bonding interactions, enhancing solubility in polar solvents.
Electronic and Steric Effects
The difluoromethyl group’s electronegativity alters the pyrimidine ring’s electron density, making it less susceptible to electrophilic aromatic substitution compared to non-fluorinated analogs. This group also imparts steric bulk, which can hinder interactions with certain enzymatic active sites while promoting selectivity for others. The hydroxyl group’s positioning at the 4-position creates a tautomeric equilibrium between the enol and keto forms, a feature common to hydroxylated pyrimidines like uracil derivatives.
Spectroscopic Characterization
Key spectroscopic data for 2-(Difluoromethyl)pyrimidin-4-OL can be inferred from related compounds:
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¹H NMR: A singlet integrating for the difluoromethyl group’s proton (δ ~6.0–6.5 ppm) and a broad peak for the hydroxyl proton (δ ~10–12 ppm).
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¹³C NMR: Signals for the pyrimidine carbons (δ ~150–160 ppm for C4 and C2), with the CF₂H carbon appearing as a triplet due to coupling with fluorine (δ ~110–120 ppm, ≈ 250 Hz).
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IR Spectroscopy: A strong O-H stretch (~3200 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
Synthesis and Production Methodologies
The synthesis of 2-(Difluoromethyl)pyrimidin-4-OL involves strategic fluorination and cyclization steps, drawing parallels to routes used for analogous pyrimidine derivatives.
Synthetic Routes
A common approach begins with a pyrimidine precursor, such as 4-hydroxypyrimidine, which undergoes difluoromethylation at the 2-position. One method employs ethyl bromodifluoroacetate as a difluoromethylating agent under basic conditions, followed by hydrolysis to yield the hydroxyl group:
Alternative routes may utilize difluoroacetic anhydride or halogen exchange reactions (e.g., Cl → CF₂H via Pd-catalyzed cross-coupling).
Industrial-Scale Production
Industrial synthesis optimizes for yield and purity through:
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Continuous Flow Reactors: Ensuring efficient mixing and temperature control during exothermic fluorination steps.
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Catalytic Systems: Transition metal catalysts (e.g., Cu or Pd) to mediate C-F bond formation.
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Purification Techniques: Chromatography or recrystallization from solvents like dichloromethane/heptane mixtures.
Physicochemical Properties and Stability
The compound’s functionality is shaped by its fluorination and hydroxylation patterns, which confer distinct solubility, stability, and reactivity profiles.
Lipophilicity and Solubility
The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs. Experimental logP values for similar compounds (e.g., 2-(trifluoromethyl)pyrimidin-4-OL: logP ≈ 1.8) suggest a logP range of 1.2–1.5 for 2-(Difluoromethyl)pyrimidin-4-OL. This balance enhances membrane permeability while retaining sufficient aqueous solubility for biological activity.
Thermal and Hydrolytic Stability
The compound is stable under ambient conditions but may undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The difluoromethyl group’s resistance to metabolic degradation contributes to its in vivo stability, a critical attribute for drug candidates.
Chemical Reactivity and Derivative Formation
The reactivity of 2-(Difluoromethyl)pyrimidin-4-OL is governed by its functional groups, enabling diverse transformations.
Oxidation and Reduction
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Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent, yielding 2-(difluoromethyl)pyrimidin-4-one.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the pyrimidine ring to a dihydropyrimidine, altering its aromaticity and biological activity.
Substitution Reactions
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Halogenation: Treatment with PCl₅ replaces the hydroxyl group with chlorine, forming 4-chloro-2-(difluoromethyl)pyrimidine, a versatile intermediate for further functionalization.
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Alkylation/Esterification: Reaction with alkyl halides or acyl chlorides produces ether or ester derivatives, modulating solubility and target affinity.
Applications in Pharmaceutical and Agrochemical Research
Fluorinated pyrimidines are pivotal in drug discovery due to their ability to mimic natural substrates and inhibit key enzymes.
Anticancer Agents
The compound’s structure resembles 5-fluorouracil, a thymidylate synthase inhibitor used in chemotherapy. By incorporating the difluoromethyl group, researchers aim to enhance metabolic stability and reduce off-target effects. Preliminary studies on analogs suggest activity against kinases involved in cancer cell proliferation.
Antimicrobial and Antiviral Applications
Fluorinated pyrimidines interfere with nucleic acid synthesis in pathogens. For example, replacing uracil’s methyl group with CF₂H in antiviral prodrugs could improve bioavailability and resistance profiles.
Agrochemical Uses
In pesticides, the difluoromethyl group disrupts enzymatic processes in insects or fungi. Its electron-withdrawing nature enhances binding to acetylcholinesterase or cytochrome P450 enzymes, leading to improved pest control efficacy.
Comparative Analysis with Structural Analogs
The table below contrasts 2-(Difluoromethyl)pyrimidin-4-OL with related pyrimidine derivatives, highlighting substituent effects on key properties:
| Compound | Substituents | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| 2-(Difluoromethyl)pyrimidin-4-OL | -CF₂H, -OH | 162.11 | 1.3 | Kinase inhibition, agrochemicals |
| 2-Trifluoromethylpyrimidin-4-OL | -CF₃, -OH | 180.10 | 1.8 | Anticancer agents |
| 4-Hydroxy-2-methylpyrimidine | -CH₃, -OH | 126.11 | 0.9 | Nucleic acid analogs |
| 5-Fluorouracil | -F, -OH (positions 5) | 130.08 | -0.89 | Chemotherapy |
The CF₂H group’s intermediate lipophilicity strikes a balance between membrane permeability and solubility, offering advantages over both CF₃ and CH₃ substituents.
Future Research Directions
Advancements in fluorination chemistry and computational modeling will drive further exploration of this compound:
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Targeted Drug Delivery: Conjugating the molecule to nanoparticles or antibodies to enhance specificity.
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Green Synthesis: Developing catalytic, solvent-free routes to reduce environmental footprint.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic profiles.
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